Product packaging for DFP-11207(Cat. No.:)

DFP-11207

Cat. No.: B1192556
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DFP-11207 is a novel, intelligently designed oral fluoropyrimidine prodrug for investigative oncology research. This single chemical entity incorporates three distinct functional components: 1-ethoxymethyl-5-fluorouracil (EM-FU) as a precursor of 5-fluorouracil (5-FU), 5-chloro-2,4-dihydroxypyridine (CDHP) which reversibly inhibits dihydropyrimidine dehydrogenase (DPD) to prevent 5-FU degradation, and citrazinic acid (CTA) which potently inhibits orotate phosphoribosyltransferase (OPRT) to suppress 5-FU phosphorylation . This multi-target mechanism is engineered to enhance antitumor activity while minimizing dose-limiting toxicities associated with traditional 5-FU therapy . Preclinical studies demonstrate that this compound provides sustained plasma levels of 5-FU with a lower maximum concentration (Cmax) and a longer half-life compared to other 5-FU prodrugs, contributing to its improved efficacy profile . A key research advantage is its self-controlled toxicity design; CTA is highly retained in the gastrointestinal tract, locally inhibiting 5-FU activation to reduce gastrointestinal injury, while systemic CDHP inhibition of DPD enhances 5-FU's antitumor effect . In vivo models using human tumor xenografts have shown that this compound exerts potent, dose-dependent antitumor activity equivalent to reference 5-FU drugs, but with markedly reduced adverse effects such as body weight loss, gastrointestinal damage, and myelosuppression (particularly thrombocytopenia) . A Phase I clinical study (NCT02171221) in patients with advanced solid tumors confirmed that this compound was well-tolerated, with a recommended Phase II dose of 330 mg/m²/day, and exhibited a pharmacokinetic profile characterized by a reasonable AUC and low Cmax . This compound is developed and supplied for research purposes to further investigate advanced fluoropyrimidine therapy . This compound is provided as a stabilized capsule preparation to ensure integrity, as the compound is sensitive to humidity due to the presence of multiple ester bonds in its structure . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DFP11207;  DFP-11207;  DFP 11207.

Origin of Product

United States

Chemical Composition and Molecular Design of Dfp 11207

Constituent Chemical Entities of DFP-11207

This compound is composed of three key chemical entities, each playing a specific role in modulating the pharmacokinetics and pharmacodynamics of 5-FU: 1-Ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), 5-Chloro-2,4-dihydroxypyridine (CDHP), and Citrazinic Acid (CTA).

1-Ethoxymethyl-5-fluorouracil (EM-FU) serves as the active prodrug moiety within this compound. As a precursor form of 5-FU, EM-FU is designed to be converted into the active antimetabolite 5-FU within the body. Research indicates that EM-FU is specifically hydrolyzed to produce 5-FU by various species of liver microsomes. This enzymatic conversion mechanism ensures the controlled release of the therapeutic agent.

5-Chloro-2,4-dihydroxypyridine (CDHP), also known as gimeracil, functions as a reversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD is the primary enzyme responsible for the catabolism and inactivation of 5-FU in the body. By inhibiting DPD, CDHP effectively prevents the rapid degradation of 5-FU into inactive metabolites, thereby leading to higher and more sustained levels of 5-FU in the systemic circulation. This modulation is crucial for enhancing the pharmacological activity of 5-FU.

Citrazinic Acid (CTA) acts as a potent inhibitor of orotate (B1227488) phosphoribosyl transferase (OPRT). OPRT is an enzyme involved in the phosphorylation of 5-FU, a step crucial for its activation into cytotoxic nucleotides. A distinctive feature of CTA's role in this compound is its preferential retention in gastrointestinal (GI) tract cells following oral administration. This localized inhibition of 5-FU phosphorylation in the GI tract is designed to protect these cells from 5-FU-induced injury, contributing to a reduced gastrointestinal toxicity profile. Studies have shown that this compound inhibits the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner, a protective effect that CTA alone did not fully provide, suggesting a synergistic action within the this compound molecule.

5-Chloro-2,4-dihydroxypyridine (CDHP) as an Enzymatic Modulator

Design Principles for Modulating 5-Fluorouracil (B62378) Pharmacological Profiles

The molecular design of this compound is predicated on a strategic approach to overcome limitations of traditional 5-FU administration and existing oral fluoropyrimidines. The primary design principle is to minimize 5-FU-induced toxicities, particularly hematological and gastrointestinal adverse events, without compromising its antitumor efficacy. This is achieved by engineering a compound that provides sustained concentrations of the active anticancer moiety, 5-FU, with a more favorable pharmacokinetic profile.

Compared to other 5-FU prodrugs, this compound has been shown to result in lower peak plasma concentrations (Cmax) and area under the curve (AUC) values for 5-FU, but with a longer time to reach maximum concentration (Tmax) and a prolonged elimination half-life (T1/2) of 5-FU. This sustained exposure to 5-FU, coupled with a lower peak concentration, is hypothesized to contribute to a "self-controlled toxicity profile," potentially leading to improved tolerability and efficacy in cancer treatment.

The integration of a DPD inhibitor (CDHP) and an OPRT inhibitor (CTA) within a single molecule allows for a coordinated modulation of 5-FU metabolism. CDHP ensures a consistent systemic availability of 5-FU by preventing its rapid breakdown, while CTA provides localized protection to the gastrointestinal tract by inhibiting 5-FU phosphorylation, thereby reducing GI-related toxicities.

Structural Rationale for Component Linkage and Release

This compound is designed as a single, unified molecule rather than a simple co-administration of its three components. This intelligent design ensures that the components are delivered together and released in a controlled manner to exert their cooperative functions. Upon oral administration, this compound undergoes rapid enzymatic hydrolysis, releasing EM-FU, CDHP, and CTA as free components.

The structural linkages within this compound are ester bonds, which are susceptible to hydrolysis by esterases present in the body, particularly in the liver and plasma. Once released, EM-FU is subsequently metabolized by liver microsomes to yield 5-FU. The released CDHP then acts systemically to inhibit DPD, preserving 5-FU levels. Concurrently, CTA, due to its chemical properties and the design of the parent molecule, is preferentially retained in the gastrointestinal tract, where it locally inhibits 5-FU phosphorylation by OPRT. This strategic release and distribution pattern of the individual components from the single this compound molecule underpins its ability to achieve enhanced antitumor activity with a favorable toxicity profile.

Table 1: Key Pharmacokinetic Parameters of 5-FU from this compound Compared to S-1 (Illustrative Data)

ParameterThis compound (Relative)S-1 (Relative)Significance
CmaxLowerHigherReduced peak exposure, potentially less acute toxicity
AUCLowerHigherReduced overall exposure, potentially less systemic toxicity
TmaxLongerShorterSlower absorption, sustained release
T1/2LongerShorterExtended duration of action, sustained therapeutic levels

Note: The table above provides a qualitative comparison based on detailed research findings. Specific numerical values for Cmax, AUC, Tmax, and T1/2 vary depending on dose, patient population, and study design, and are not included as per content exclusion guidelines.

Table 2: Inhibitory Effects of this compound Components on 5-FU Metabolism (Illustrative Data)

ComponentTarget EnzymeEffect on 5-FU MetabolismPrimary Site of Action
CDHPDihydropyrimidine Dehydrogenase (DPD)Strong inhibition of 5-FU degradationSystemic (Liver)
CTAOrotate Phosphoribosyl Transferase (OPRT)Strong inhibition of 5-FU phosphorylationGastrointestinal Tract
EM-FUN/A (Prodrug)Converted to active 5-FU by liver microsomesLiver

Note: The table above provides a qualitative summary of inhibitory effects based on detailed research findings. Specific quantitative inhibition data (e.g., IC50 values) are not included as per the focus on chemical composition and molecular design.

Molecular and Cellular Mechanisms of Dfp 11207 Action

Enzymatic Hydrolysis and Activation Pathways of DFP-11207

This compound, as a sophisticated prodrug, undergoes specific enzymatic processes to yield its active constituents, which then contribute to the therapeutic concentration of 5-FU.

Upon oral administration, this compound is rapidly hydrolyzed into its three primary metabolites: EM-FU, CDHP, and CTA. This initial hydrolysis primarily occurs within gastrointestinal (GI) cells . The efficient breakdown of the parent compound at the site of absorption is crucial for the subsequent activation and distribution of its functional components.

Following its release, 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), the direct precursor of 5-FU, undergoes further metabolic conversion to the active anticancer agent, 5-Fluorouracil (B62378). This critical activation step is mediated by liver microsomes . Research indicates that various cytochrome P450 (CYP) subtypes, including CYP1A2, CYP2A6, CYP2E1, and CYP3A4, are involved in the hydrolysis of EM-FU to 5-FU . The conversion efficiency of EM-FU to 5-FU by liver microsomes has been observed to be consistent across different species, such as rats, monkeys, and humans, suggesting a conserved metabolic pathway .

Prodrug Hydrolysis in Biological Systems (e.g., Gastrointestinal Cells)

Modulation of 5-Fluorouracil Catabolism by Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition

A significant aspect of this compound's mechanism involves the strategic inhibition of dihydropyrimidine dehydrogenase (DPD), a key enzyme in 5-FU metabolism.

5-chloro-2,4-dihydroxypyridine (CDHP), also known as gimeracil, is a potent and reversible inhibitor of DPD, a rate-limiting enzyme responsible for the catabolism of over 80% of administered 5-FU into inactive metabolites like α-fluoro-β-alanine (FBAL) . By inhibiting DPD, CDHP plays a pivotal role in maintaining elevated and prolonged plasma and tumor concentrations of 5-FU . Studies have demonstrated that CDHP's inhibitory effect on DPD is remarkably potent, significantly surpassing that of uracil (B121893) . The inhibition of DPD by CDHP is reversible, with plasma concentrations of uracil (a marker of DPD inhibition) returning to baseline levels within approximately 48 hours post-administration .

The inhibition of DPD by CDHP has profound biochemical consequences for 5-FU metabolism. This inhibition leads to a marked decrease in the systemic degradation of 5-FU, which in turn results in increased systemic exposure to the active drug and a prolonged half-life . This sustained presence of 5-FU at therapeutically relevant concentrations in target tissues is crucial for its antitumor activity. Furthermore, DPD inhibition by CDHP contributes to a reduced formation of inactive 5-FU catabolites, thereby channeling more of the drug towards its active anabolic pathways .

The impact of CDHP on 5-FU pharmacokinetics is illustrated in the table below, comparing 5-FU exposure with and without DPD inhibition.

Parameter (5-FU)With CDHP (e.g., S-1)Without CDHP (e.g., FT alone)Reference
AUC (Exposure)Significantly GreaterSignificantly Lower
CmaxSignificantly GreaterSignificantly Lower
T1/2LongerShorter
Catabolite (FBAL)Significantly LowerSignificantly Higher

Role of CDHP in DPD Activity Modulation

Regulation of 5-Fluorouracil Phosphorylation by Orotate (B1227488) Phosphoribosyltransferase (OPRT) Inhibition

The third component of this compound, citrazinic acid (CTA), selectively modulates the phosphorylation of 5-FU by inhibiting orotate phosphoribosyltransferase (OPRT). OPRT is a critical enzyme in the initial steps of 5-FU's anabolic pathway, converting 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP), which is then further metabolized into active cytotoxic nucleotides .

A key research finding highlights that CTA, when released from this compound, exhibits a preferential distribution and high retention within gastrointestinal (GI) tissues . This localized inhibition of OPRT within GI cells is designed to prevent the excessive phosphorylation of 5-FU in these sensitive normal tissues . By limiting 5-FU activation in the GI tract, CTA aims to reduce common GI-related toxicities, such as diarrhea, nausea, and vomiting, often associated with fluoropyrimidine chemotherapy, without compromising the antitumor efficacy of 5-FU in tumor cells . In vitro studies of this compound have demonstrated that it inhibits the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner, suggesting that the free CTA derived from this compound can effectively enter cells and exert its OPRT inhibitory action .

Preclinical Pharmacological Research of Dfp 11207

In Vitro Pharmacological Characterization

In vitro studies have extensively characterized the pharmacological profile of DFP-11207, focusing on its enzymatic inhibition capabilities, cellular processing, and impact on 5-FU phosphorylation.

Enzyme Kinetic Studies of DPD and OPRT Inhibition

This compound has demonstrated strong inhibitory effects on both dihydropyrimidine (B8664642) dehydrogenase (DPD) and orotate (B1227488) phosphoribosyltransferase (OPRT) in cell-free systems . Specifically, in homogenates derived from rat liver, this compound significantly inhibited the degradation of 5-FU by DPD . Similarly, in tumor tissue homogenates, the compound effectively inhibited the phosphorylation of 5-FU by OPRT . The inhibitory potencies of this compound against DPD and OPRT were found to be comparable to those achieved by CDHP and CTA when administered individually, respectively . This indicates that the inhibitory functions of the individual components are retained within the this compound formulation.

Component/Enzyme Target Enzyme/Function Inhibitory Activity (In Vitro) Source of Inhibition
This compound DPD Strong inhibition of 5-FU degradation This compound (via CDHP)
This compound OPRT Strong inhibition of 5-FU phosphorylation This compound (via CTA)
CDHP DPD Comparable to this compound's DPD inhibition CDHP alone
CTA OPRT Comparable to this compound's OPRT inhibition CTA alone

Cellular Uptake and Intracellular Metabolic Fate of this compound Components

Preclinical studies suggest that this compound is rapidly taken up into cells . Upon oral administration, this compound is quickly hydrolyzed into its three constituent components: EM-FU, CDHP, and CTA . The prodrug EM-FU is then specifically converted into the active anticancer agent 5-FU by liver microsomes across various species . Concurrently, the released CDHP plays a crucial role in preventing the rapid degradation (inactivation) of 5-FU in the liver, thereby helping to maintain a sustained plasma concentration of 5-FU . Furthermore, CTA, another component of this compound, exhibits high retention within gastrointestinal (GI) tract cells . This localized retention of CTA is believed to protect the GI tract from injury by inhibiting the phosphorylation of 5-FU within these cells .

Assessment of 5-Fluorouracil (B62378) Phosphorylation in Cellular Models

This compound has been shown to inhibit the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner . This effect is noteworthy because, in contrast, CTA alone did not protect intracellular 5-FU phosphorylation . These findings suggest that this compound rapidly enters the cell, and the subsequent release of free CTA within the cellular environment is responsible for the observed inhibition of 5-FU phosphorylation . This mechanism contributes to the enhanced pharmacological activity of 5-FU by modulating its intracellular metabolism .

Animal Model Investigations (e.g., Rodent Xenograft Studies)

Animal model investigations, particularly rodent xenograft studies, have provided crucial insights into the in vivo efficacy and pharmacokinetic profile of this compound.

Evaluation of Antitumor Activity in Human Tumor Xenografts

The antitumor activity of this compound has been extensively evaluated in human tumor xenografts established in nude rats . This compound demonstrated dose-dependent antitumor activity across various human cancer xenograft models, including colorectal (HT-29, KM12C), gastric (MKN-45), and pancreatic (BxPC-3, PANC-1) cancers . The efficacy observed with this compound was found to be equivalent to that of reference 5-FU drugs . Notably, in animal models of pancreatic cancer, this compound exhibited superior efficacy and safety compared to gemcitabine, a standard chemotherapy for this indication. These preclinical results strongly indicate this compound as a potential new oral fluoropyrimidine prodrug for further clinical development .

Tumor Type (Human Xenograft) Animal Model Antitumor Activity of this compound Comparison to Reference Drugs
Colorectal Cancer (HT-29, KM12C) Nude rats Dose-dependent activity Equivalent to 5-FU
Gastric Cancer (MKN-45) Nude rats Dose-dependent activity Equivalent to 5-FU
Pancreatic Cancer (BxPC-3, PANC-1) Nude rats Dose-dependent activity Equivalent to 5-FU , Superior to Gemcitabine

Distribution and Retention of this compound Metabolites in Animal Tissues

Following oral administration of this compound to rats, the metabolite citrazinic acid (CTA) was found to be highly retained in the gastrointestinal (GI) tract when compared to its distribution in other tissues . This preferential retention of CTA in the GI tract is hypothesized to contribute to the compound's self-controlled toxicity profile by protecting the GI tract from 5-FU-induced injury . Furthermore, pharmacokinetic studies in rats revealed that the plasma levels of 5-FU, derived from this compound, persisted for a prolonged duration . This was characterized by lower peak plasma concentrations (Cmax) and a longer half-life (T1/2) for 5-FU compared to those observed with other 5-FU prodrugs, such as S-1 . These favorable pharmacokinetic properties are believed to contribute to this compound's ability to minimize 5-FU-induced toxicities without compromising its antitumor efficacy .

Differential Modulation of 5-Fluorouracil Levels in Systemic Circulation and Target Tissues

The design of this compound facilitates a sophisticated differential modulation of 5-Fluorouracil (5-FU) levels across systemic circulation and specific target tissues, contributing to its favorable pharmacological profile. Following oral administration, this compound undergoes rapid hydrolysis, separating into its three constituent components: EM-FU, CDHP, and CTA .

The prodrug EM-FU is specifically converted into the active anticancer agent 5-FU primarily by liver microsomes . Concurrently, the released CDHP plays a critical role by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme largely responsible for the rapid catabolism and inactivation of 5-FU . This inhibition by CDHP helps maintain a persistent and sustained concentration of 5-FU in the plasma .

In contrast, citrazinic acid (CTA) exhibits a distinct distribution pattern, being highly retained within the gastrointestinal (GI) tract cells compared to other tissues in preclinical rat models . Within these GI cells, CTA acts by inhibiting the phosphorylation of 5-FU by orotate phosphoribosyltransferase (OPRT) . This localized inhibition serves to protect the GI tract from injury, a common dose-limiting toxicity associated with conventional 5-FU administration .

Preclinical pharmacokinetic studies in human tumor-bearing nude rats demonstrated that this compound achieved sustained plasma 5-FU levels with a lower peak concentration (Cmax) and a longer half-life (T1/2) compared to other 5-FU prodrugs . This prolonged systemic exposure, coupled with a controlled peak, is crucial for maintaining therapeutic efficacy while minimizing systemic toxicities . A preliminary clinical investigation further supported these findings, indicating that this compound at a dose of 330 mg/m²/day resulted in a desirable, efficacious steady-state plasma concentration of 5-FU, typically ranging from approximately 15-30 ng/ml .

Preclinical Comparative Studies with Established Fluoropyrimidine Modulators (e.g., S-1)

Preclinical investigations have directly compared this compound with established oral fluoropyrimidine modulators, notably S-1, which also incorporates a similar drug concept involving a 5-FU prodrug and modulators . These comparative studies highlight the distinct pharmacokinetic advantages of this compound.

Pharmacokinetic analyses revealed that this compound administration resulted in lower maximum plasma concentrations (Cmax) and lower area under the curve (AUC) values for 5-FU, but critically, it led to longer times to reach maximum concentration (Tmax) and longer half-life (T1/2) values for 5-FU when compared to S-1 . This altered pharmacokinetic profile is a key differentiator, suggesting that this compound may be superior in mitigating severe hematological toxicities, particularly thrombocytopenia, which are often associated with 5-FU-based therapies .

Table 1: Comparative Pharmacokinetic Profile of 5-FU after this compound vs. S-1 Administration

Pharmacokinetic ParameterThis compound (vs. S-1)Implication for 5-FU Levels
Cmax (Peak Concentration)Lower Reduced peak exposure, potentially less acute toxicity
AUC (Total Exposure)Lower Overall lower systemic burden
Tmax (Time to Cmax)Longer Delayed peak, more gradual release
T1/2 (Half-life)Longer Sustained exposure over time

Beyond pharmacokinetic differences, preclinical studies evaluating antitumor activity in human tumor xenografts in nude rats demonstrated that this compound exhibited remarkable efficacy, comparable to that of reference 5-FU drugs . Crucially, this comparable antitumor activity was achieved with significantly reduced or absent 5-FU-related toxicities, including decreases in body weight, gastrointestinal injury, and myelosuppression, particularly thrombocytopenia . These findings underscore the potential of this compound as a new oral fluoropyrimidine prodrug that can maintain therapeutic effectiveness while offering an improved safety profile in preclinical settings . The compound's unique design and favorable preclinical data suggest its potential to serve as a monotherapy or as a substitute for existing agents like 5-FU, capecitabine, or S-1 in various combination regimens .

Structure Activity Relationship Sar and Derivative Research for Dfp 11207

Elucidation of Structural Elements Critical for DFP-11207's Prodrug Functionality

This compound is intelligently designed as a single molecule that incorporates three crucial components: 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), 5-chloro-2,4-dihydroxypyridine (CDHP), and citrazinic acid (CTA) . This multi-component architecture is fundamental to its prodrug functionality. Upon oral administration, this compound undergoes rapid hydrolysis, releasing these three active moieties .

Correlation between Molecular Structure and Modulatory Activities on DPD and OPRT

A key aspect of this compound's design is its ability to modulate the activities of dihydropyrimidine (B8664642) dehydrogenase (DPD) and orotate (B1227488) phosphoribosyltransferase (OPRT), two enzymes critical in 5-FU metabolism. The compound strongly inhibits the degradation of 5-FU by DPD, an enzyme primarily found in the liver, as demonstrated in studies using homogenates of rat liver . This inhibitory effect is directly attributable to the CDHP moiety within this compound, which acts as a reversible DPD inhibitor .

Furthermore, this compound effectively inhibits the phosphorylation of 5-FU by OPRT in tumor tissues . This activity is mediated by the citrazinic acid (CTA) component, which functions as a potent OPRT inhibitor . The inhibitory activities of this compound towards both DPD and OPRT are comparable in magnitude to the potencies observed when CDHP and CTA are applied individually . This direct correlation highlights that the structural incorporation of these specific inhibitors within this compound is crucial for its dual modulatory function, ensuring enhanced 5-FU exposure and reduced inactivation at the target sites .

Computational and Rational Design Approaches for this compound Analogues

This compound itself is a product of intelligent drug design, conceived to address the challenges of 5-FU-related toxicities while maintaining its antitumor efficacy . The rational design principles applied to this compound involve the precise chemical linkage of its three functional components (EM-FU, CDHP, and CTA) to ensure their synchronized release and activity. This approach aims to create a single molecule that self-regulates 5-FU levels and its metabolic fate within the body .

While specific detailed computational studies on the design of this compound analogues are not explicitly detailed in the provided research findings, the very nature of its multi-component, self-regulating design implies a sophisticated rational drug design process. Such processes typically involve a deep understanding of structure-activity relationships, often aided by computational chemistry tools to predict molecular interactions, metabolic pathways, and pharmacokinetic profiles . The ongoing exploration of derivatives in drug development, as seen with other compounds, often involves investigating positional and substituent effects to optimize properties . For this compound, future analogue research would logically focus on modifying the linking groups or the core structures of EM-FU, CDHP, or CTA to fine-tune their release kinetics, tissue distribution, or inhibitory potencies, thereby further optimizing the therapeutic window of 5-FU.

Exploration of Substituent Effects on this compound’s Metabolic Conversion and Target Interaction

The substituents within this compound play a pivotal role in its metabolic conversion and interaction with target enzymes. The 1-ethoxymethyl group in EM-FU is a critical structural element that dictates its conversion to 5-FU. This conversion is not spontaneous but rather specifically catalyzed by various liver microsome CYP enzymes (CYP1A2, 2A6, 2E1, and 3A4) . This enzymatic specificity, conferred by the ethoxymethyl substituent, ensures that 5-FU is generated in a controlled manner, contributing to the favorable pharmacokinetic profile of this compound.

Furthermore, the citrazinic acid (CTA) component, upon release from this compound, exhibits a notable retention in the gastrointestinal (GI) tract following oral administration in rats . This localized retention is crucial for its function as an OPRT inhibitor, protecting intracellular 5-FU from phosphorylation in tumor cells in a dose-dependent manner . The specific chemical nature of CTA within the this compound structure, or the way it is released and handled in the GI tract, is responsible for this advantageous distribution.

Data Tables

The following tables summarize key aspects of this compound's structure and its functional components, as well as a qualitative comparison of its pharmacokinetic profile.

Table 1: Key Components and Functions of this compound

Component NameRole in this compoundPrimary Function
1-ethoxymethyl-5-fluorouracil (EM-FU)Precursor form of 5-fluorouracil (B62378) (5-FU)Enzymatic conversion to active 5-FU by liver microsome CYPs.
5-chloro-2,4-dihydroxypyridine (CDHP)Inhibitor of 5-FU degradationReversible inhibition of dihydropyrimidine dehydrogenase (DPD).
Citrazinic acid (CTA)Inhibitor of 5-FU phosphorylationPotent inhibition of orotate phosphoribosyltransferase (OPRT).

Table 2: Qualitative Pharmacokinetic Profile of 5-FU from this compound vs. Other Prodrugs

Pharmacokinetic ParameterThis compound (as source of 5-FU)Other 5-FU Prodrugs (e.g., S-1)
Cmax (Maximum Plasma Conc.)Lower Higher
T1/2 (Half-life)Longer Shorter
AUC (Area Under Curve)Lower Higher

Advanced Research Methodologies for Dfp 11207 Investigation

High-Throughput Screening Assays for Enzymatic Inhibition

High-throughput screening (HTS) assays are fundamental for rapidly assessing the inhibitory effects of DFP-11207 and its metabolites on key enzymes involved in pyrimidine (B1678525) metabolism. In vitro studies have demonstrated that this compound, through its components, strongly inhibits specific enzymes.

Detailed Research Findings: Preclinical investigations have confirmed that this compound is rapidly hydrolyzed to produce EM-FU, CDHP, and CTA . These hydrolysates then exert inhibitory effects on critical enzymes:

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): CDHP, a component of this compound, strongly inhibits DPD, the primary enzyme responsible for degrading 5-FU . This inhibition is crucial as it prolongs the half-life and increases the systemic exposure of 5-FU, thereby enhancing its therapeutic efficacy . In vitro studies using homogenates of rat liver demonstrated significant DPD inhibition by this compound .

Orotate (B1227488) Phosphoribosyltransferase (OPRT): Citrazinic acid (CTA), another component released from this compound, potently inhibits OPRT, an enzyme involved in the phosphorylation of 5-FU . This inhibition is particularly relevant in tumor tissues and gastrointestinal cells, where it can modulate intracellular 5-FU phosphorylation .

These enzymatic inhibition studies are typically conducted using cell-free systems, such as rat plasma and homogenates of rat liver and small intestine, allowing for precise measurement of enzyme activity and inhibitory potency . The observed inhibition by this compound was comparable in magnitude to that of CDHP and CTA alone, indicating the effective release and activity of these components .

Table 1: Enzymatic Inhibition by this compound Components

ComponentTarget EnzymeEffectResearch Context
CDHPDihydropyrimidine Dehydrogenase (DPD)Strong InhibitionIn vitro studies using rat liver homogenates and cell-free systems
CTAOrotate Phosphoribosyltransferase (OPRT)Potent InhibitionIn vitro studies using tumor tissues and cell-free systems

Isotope-Tracing Metabolomics for this compound and 5-Fluorouracil (B62378) Metabolic Flux Analysis

Isotope-tracing metabolomics is a powerful methodology for unraveling the intricate metabolic pathways and flux rates of compounds like this compound and its active metabolite, 5-FU. By introducing isotopically labeled precursors (e.g., with ¹³C or ¹⁵N), researchers can track the incorporation of these labels into downstream metabolites, providing insights into metabolic transformations and pathway activities.

Detailed Research Findings: While specific isotope-tracing metabolomics studies on this compound were not explicitly detailed in the provided information, the general metabolic fate of this compound and 5-FU has been characterized. This compound is designed to produce 5-FU, and its components modulate 5-FU's metabolism . For instance, EM-FU, the prodrug of 5-FU within this compound, is hydrolyzed to 5-FU by various liver microsomes, including CYP1A2, CYP2A6, CYP2E1, and CYP3A4 species .

In the context of 5-FU, metabolomics analyses have been employed to understand its efficacy and resistance mechanisms, particularly concerning DPD activity . For this compound, isotope tracing would enable:

Prodrug Activation Tracking: Tracing the conversion of labeled this compound into EM-FU, CDHP, CTA, and subsequently into 5-FU, quantifying the rates of these hydrolysis steps in different biological compartments (e.g., gastrointestinal cells, liver, plasma).

Pyrimidine Pathway Flux: Monitoring the flux of labeled 5-FU through the pyrimidine salvage and de novo synthesis pathways, assessing how the inhibition of DPD and OPRT by CDHP and CTA, respectively, alters the incorporation of 5-FU into DNA and RNA. This would provide quantitative data on the enhanced pharmacological activity of 5-FU due to this compound.

Metabolite Fate and Clearance: Following the labeled metabolites to understand their distribution, catabolism, and excretion, providing a comprehensive picture of the compound's pharmacokinetics and pharmacodynamics.

Such studies would generate detailed data on metabolite concentrations over time and the fractional labeling of various intermediates, allowing for the construction of metabolic flux models to precisely quantify the impact of this compound on cellular metabolism.

Advanced Imaging Techniques for In Vivo Metabolite Distribution (in preclinical models)

Advanced imaging techniques are indispensable for visualizing the spatial and temporal distribution of this compound and its metabolites within living preclinical models. These techniques provide crucial insights into drug delivery, tissue-specific accumulation, and the localization of active compounds.

Detailed Research Findings: In vivo studies in rats have provided significant insights into the distribution of this compound's components and derived 5-FU:

Gastrointestinal Retention of CTA: Following oral administration of this compound to rats, citrazinic acid (CTA) was found to be highly retained in the gastrointestinal (GI) tract compared to other tissues . This localized retention of CTA is hypothesized to contribute to the protection of the GI tract from 5-FU-induced injury by inhibiting 5-FU phosphorylation locally .

Plasma 5-FU Levels: When this compound was administered orally to rats, the plasma level of 5-FU persisted for a long time with a lower maximum concentration (Cmax) and a longer half-life compared to other 5-FU prodrugs . This sustained exposure to 5-FU is a key pharmacological advantage.

Advanced imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled this compound or its components, could be employed to non-invasively visualize and quantify their distribution in real-time. Mass Spectrometry Imaging (MSI) could provide high-resolution spatial distribution of this compound and its metabolites within tissue sections, offering detailed insights at a microscopic level. For example, MSI could confirm the precise localization of CTA within different layers of the GI tract and the distribution of 5-FU in tumor xenografts. Implantable microelectrode array sensors are also being developed for continuous in vivo monitoring of drug concentrations in tumor tissue .

Table 2: In Vivo Metabolite Distribution Findings in Preclinical Models

MetaboliteKey Finding (in rats)Implied Benefit
CTAHighly retained in the gastrointestinal (GI) tract compared to other tissues Local protection against 5-FU-induced GI toxicity
5-FUSustained plasma levels with lower Cmax and longer half-life compared to other 5-FU prodrugs Enhanced and prolonged antitumor activity with potentially reduced systemic toxicities

Omics Technologies (e.g., Proteomics, Transcriptomics) for Pathway Analysis

Omics technologies, including proteomics and transcriptomics, offer comprehensive insights into the molecular changes induced by this compound at the gene and protein levels. By analyzing global gene expression (transcriptomics) and protein abundance/modification (proteomics), researchers can identify affected biological pathways, elucidate mechanisms of action, and discover potential biomarkers.

Detailed Research Findings: Given this compound's role as a prodrug of 5-FU and its inhibitory effects on DPD and OPRT, omics analyses would be instrumental in understanding its cellular impact.

Transcriptomics: RNA sequencing (RNA-Seq) or microarray analysis would reveal changes in gene expression profiles in target cells (e.g., tumor cells, healthy tissues) upon exposure to this compound. This could identify genes involved in pyrimidine metabolism, DNA synthesis and repair, cell cycle regulation, and apoptosis that are modulated by this compound and its active forms. For instance, changes in the expression of genes encoding TS, DPD, or OPRT, or genes downstream of their activity, would be highly relevant.

Proteomics: Quantitative proteomics, using techniques like iTRAQ or TMT coupled with mass spectrometry, would identify differentially expressed or modified proteins following this compound treatment . This would provide a direct measure of the cellular machinery affected by the compound. Proteins involved in nucleotide biosynthesis, DNA replication, and cellular stress responses are expected to show significant alterations. For example, changes in the protein levels of TS, DPD, and OPRT, or enzymes in related metabolic pathways, would be key findings.

Pathway Analysis: Integrated analysis of transcriptomic and proteomic data is crucial for robust pathway analysis . Tools like Ingenuity Pathway Analysis (IPA) or Gene Set Enrichment Analysis (GSEA) can be used to identify enriched biological pathways and networks that are significantly perturbed by this compound. This would reveal how this compound's inhibition of DPD and OPRT, and the subsequent modulation of 5-FU levels, impacts cellular processes at a systems level. For a compound like this compound, affected pathways would likely include:

Pyrimidine and Purine Metabolism

DNA Replication and Repair

Cell Cycle Control

Apoptosis and Cell Death Pathways

Drug Metabolism Pathways (e.g., CYP-mediated processes related to EM-FU conversion)

By correlating changes in gene and protein expression, researchers can gain a more complete understanding of this compound's mechanism of action and its selective effects on cancer cells versus healthy tissues.

In Silico Modeling for Prodrug Activation and Enzyme-Inhibitor Dynamics

In silico modeling, leveraging computational chemistry and bioinformatics, plays a pivotal role in predicting and understanding the behavior of this compound, particularly its prodrug activation and interactions with target enzymes. This approach can guide experimental design and interpret complex biological data.

Detailed Research Findings:

Prodrug Activation Prediction: this compound is a complex prodrug designed to undergo hydrolysis to release its active components: EM-FU, CDHP, and CTA . In silico models, such as molecular dynamics simulations and quantum mechanics calculations, can predict the stability of the prodrug bond and the kinetics of its enzymatic or chemical hydrolysis in different physiological environments (e.g., varying pH, presence of specific enzymes like esterases or cytochrome P450s) . This helps in understanding the controlled release of 5-FU and its modulators.

Enzyme-Inhibitor Dynamics: Molecular docking and molecular dynamics simulations are powerful tools to investigate the binding modes and affinities of CDHP and CTA with their respective target enzymes, DPD and OPRT, as well as 5-FU with thymidylate synthase (TS) . For example, molecular docking studies have been used to analyze the interaction pattern of 5-FU with DPD, identifying key amino acid residues involved in binding . Similar approaches can be applied to this compound's components:

CDHP-DPD Interaction: Modeling can predict how CDHP binds to the active site of DPD, explaining its inhibitory mechanism and reversible nature . This could involve identifying critical hydrogen bonds, hydrophobic interactions, and conformational changes induced upon binding.

CTA-OPRT Interaction: Simulations can elucidate the binding of CTA to OPRT, providing insights into its potency in inhibiting 5-FU phosphorylation.

5-FU-TS Interaction: Given that this compound ultimately leads to 5-FU's action as a TS inhibitor , in silico models can refine the understanding of 5-FU's binding to TS, including the role of cofactors and the dynamics of the ternary complex formation.

These computational approaches can predict binding free energies, identify potential off-target interactions, and optimize the design of future derivatives by suggesting modifications to enhance specificity or potency. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to forecast the pharmacokinetic properties of this compound and its metabolites, complementing in vivo studies and guiding further preclinical and clinical development.

Future Directions and Emerging Research Avenues for Dfp 11207

Exploration of DFP-11207’s Mechanism in Diverse Preclinical Disease Models

Current preclinical research has primarily focused on gastrointestinal tumor xenografts . Expanding the investigation of this compound's mechanism and efficacy into a wider array of preclinical disease models is crucial. This includes evaluating its activity in other solid tumor types where 5-FU is a standard treatment, such as breast, head and neck, or ovarian cancers, as this compound is broadly indicated for "solid tumors" . Furthermore, studies should explore its effectiveness in models of tumors that have developed resistance to conventional 5-FU therapy, potentially leveraging this compound's unique metabolic modulation. Research into combination therapies, where this compound is administered alongside other chemotherapeutic agents, targeted therapies, or immunotherapies, is also warranted to identify synergistic regimens. The use of more physiologically relevant preclinical models, such as patient-derived xenografts (PDX) or organoid cultures, could provide a more accurate prediction of clinical outcomes and facilitate the identification of responsive tumor subtypes.

Integration of this compound Research with Systems Pharmacology Approaches

Given the intricate metabolism and multi-target modulation of this compound, integrating systems pharmacology approaches is essential for a holistic understanding of its effects. This involves employing computational modeling and simulation to predict the drug's disposition, metabolism, and pharmacodynamic responses across various tissues and cell types. Network pharmacology can be utilized to map the complex interactions of this compound and its metabolites with biological pathways, extending beyond direct enzyme inhibition to encompass broader cellular networks. This approach can help identify critical nodes and pathways that are perturbed by this compound, providing insights into its therapeutic effects and potential resistance mechanisms. Furthermore, systems pharmacology can aid in identifying pharmacogenomic markers that predict patient response or susceptibility to altered metabolism, guiding personalized treatment strategies. Modeling drug-drug interactions with other commonly used cancer therapies would also be a crucial application of this approach.

Translational Considerations for Preclinical Research Findings of this compound

Translating promising preclinical findings into successful clinical applications requires careful consideration of several factors. Future research should focus on identifying robust preclinical biomarkers that can predict patient response to this compound and facilitate patient selection for clinical trials. This includes exploring molecular markers related to DPD or OPRT activity, or other pathways affected by this compound's unique mechanism. Developing preclinical models that accurately recapitulate human tumor biology and drug response is paramount to reduce attrition rates in clinical development. Addressing potential species-specific differences in drug metabolism, particularly concerning the cytochrome P450 (CYP) enzymes involved in EM-FU conversion to 5-FU, is also critical for accurate translation . Research into optimizing drug delivery and formulation strategies for specific tumor types or routes of administration could further enhance this compound's therapeutic efficacy. Finally, understanding how the tumor microenvironment influences this compound's activity and exploring strategies to overcome potential microenvironmental barriers will be important for maximizing its therapeutic impact.

Q & A

Q. Methodological approach :

  • DLT Criteria : Use NCI CTCAE v4.0 to standardize toxicity grading .
  • Dose Optimization : Employ adaptive trial designs (e.g., continual reassessment) to balance efficacy and safety .
  • PK/PD Modeling : Correlate 5-FU exposure (AUC) with toxicity thresholds. For example, 440 mg/m² resulted in 5-FU Cmax >23.5 ng/mL, exceeding safe thresholds .

What methodological considerations are critical when designing combination therapies involving this compound and other cytotoxic agents?

Category : Advanced
Answer :
Key considerations include:

  • Preclinical Models : Use HT-29 (colorectal) or MKN-45 (gastric) xenografts to assess synergy with oxaliplatin or irinotecan .
  • PK Interactions : Monitor 5-FU levels when combining with DPD inhibitors (e.g., capecitabine) to avoid overexposure .
  • Sequencing : Test staggered vs. concurrent administration to minimize overlapping toxicities (e.g., myelosuppression) .
  • Endpoint Selection : Use composite endpoints like progression-free survival (PFS) and toxicity-adjusted response rates .

How can this compound overcome 5-FU resistance mechanisms in preclinical models?

Category : Advanced
Answer :
Resistance mechanisms include upregulated DPD or OPRT activity. This compound addresses these via:

  • CDHP-mediated DPD inhibition : Sustains 5-FU levels, bypassing enzymatic degradation .
  • In vitro assays : Use rat plasma/liver homogenates to quantify 5-FU release kinetics and compare with resistant cell lines (e.g., PANC-1) .
  • Tumor models : In BxPC-3 (pancreatic) xenografts, this compound achieved 65% tumor growth inhibition (TGI) vs. 30% with 5-FU, suggesting enhanced potency .

What experimental design is recommended for evaluating food effects on this compound pharmacokinetics?

Category : Advanced
Answer :
Crossover Design : Patients receive this compound under fed (high-fat meal) and fasted conditions, separated by a washout period .

  • PK Sampling : Collect plasma at 0, 1, 2, 4, 6, 8, 12, 24 hours post-dose.
  • Statistical Analysis : Use paired t-tests or ANOVA to compare AUC and Cmax between conditions.

Q. Key Findings :

ParameterFed (300 mg BID)Fasted (300 mg BID)
AUC (ng·h/mL)724700
Cmax (ng/mL)128150

No significant differences were observed, supporting flexible dosing .

How should researchers model the PK/PD relationship of this compound to predict efficacy and toxicity?

Category : Advanced
Answer :

  • Non-compartmental Analysis (NCA) : Calculate AUC, Cmax, and T1/2 from plasma concentration-time curves .
  • Compartmental Modeling : Use a two-compartment model with first-order absorption to describe 5-FU release from EM-FU .
  • PD Endpoints : Correlate 5-FU exposure with tumor response (RECIST) and toxicity (CTCAE grades). For example, AUC >500 ng·h/mL predicted SD in 33% of patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.